5-Bromo-3-[(4-methylphenyl)methyl]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-[(4-methylphenyl)methyl]pyrimidin-4-one is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-[(4-methylphenyl)methyl]pyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzyl bromide and 2-aminopyrimidine.
Bromination: The bromination of 2-aminopyrimidine is carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane.
Coupling Reaction: The brominated pyrimidine is then coupled with 4-methylbenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-[(4-methylphenyl)methyl]pyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Scientific Research Applications
5-Bromo-3-[(4-methylphenyl)methyl]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-[(4-methylphenyl)methyl]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-3-[(4-methylphenyl)methyl]pyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H11BrN2O |
---|---|
Molecular Weight |
279.13 g/mol |
IUPAC Name |
5-bromo-3-[(4-methylphenyl)methyl]pyrimidin-4-one |
InChI |
InChI=1S/C12H11BrN2O/c1-9-2-4-10(5-3-9)7-15-8-14-6-11(13)12(15)16/h2-6,8H,7H2,1H3 |
InChI Key |
IYLIVRZRIFKDGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC=C(C2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.